molecular formula C16H17N7O3 B292310 ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate

ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No. B292310
M. Wt: 355.35 g/mol
InChI Key: QTKXENHQVLQJSY-HUFHNVPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has been studied extensively for its potential use in the treatment of various diseases.

Mechanism of Action

The mechanism of action of ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in the body that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, regulate blood sugar levels, improve insulin sensitivity, and have neuroprotective properties.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate in lab experiments include its potential use in the treatment of various diseases and its ability to inhibit certain enzymes and signaling pathways. However, the limitations of using this compound in lab experiments include its lack of full understanding of its mechanism of action and the need for further research to fully understand its potential uses.

Future Directions

There are several future directions for the study of ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate. These include further studies on its mechanism of action, its potential use in the treatment of various diseases, and its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for maximum therapeutic benefit.

Synthesis Methods

The synthesis of ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate involves the reaction of an ethyl ester with 3-methoxybenzaldehyde and hydrazine hydrate in the presence of a catalyst. The resulting compound is then treated with a pyrazolone derivative to form the final product.

Scientific Research Applications

Ethyl (ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate has been extensively studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. This compound has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. It has also been studied for its potential use in the treatment of diabetes by regulating blood sugar levels and improving insulin sensitivity. Additionally, this compound has been shown to have neuroprotective properties and may be useful in the treatment of Alzheimer's disease.

properties

Molecular Formula

C16H17N7O3

Molecular Weight

355.35 g/mol

IUPAC Name

ethyl (3E)-2-amino-7-imino-3-[(3-methoxyphenyl)hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H17N7O3/c1-3-26-16(24)11-8-19-15-12(13(17)22-23(15)14(11)18)21-20-9-5-4-6-10(7-9)25-2/h4-8,18,20H,3H2,1-2H3,(H2,17,22)/b18-14?,21-12+

InChI Key

QTKXENHQVLQJSY-HUFHNVPLSA-N

Isomeric SMILES

CCOC(=O)C1=CN=C2/C(=N/NC3=CC(=CC=C3)OC)/C(=NN2C1=N)N

SMILES

CCOC(=O)C1=CN=C2C(=NNC3=CC(=CC=C3)OC)C(=NN2C1=N)N

Canonical SMILES

CCOC(=O)C1=CN=C2C(=NNC3=CC(=CC=C3)OC)C(=NN2C1=N)N

Origin of Product

United States

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